REACTION_CXSMILES
|
C(N1CCCC1C[NH:9][C:10](=[O:19])[C:11]1[CH:16]=[CH:15][C:14]([Cl:17])=[N:13][C:12]=1Cl)C.[CH3:20][O-:21].[Na+].[Na]>CO>[CH3:20][O:21][C:12]1[N:13]=[C:14]([Cl:17])[CH:15]=[CH:16][C:11]=1[C:10]([NH2:9])=[O:19] |f:1.2,^1:22|
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Name
|
|
Quantity
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10.5 g
|
Type
|
reactant
|
Smiles
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C(C)N1C(CCC1)CNC(C1=C(N=C(C=C1)Cl)Cl)=O
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Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
sodium methoxide
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
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the methanol is thereafter evaporated in vacuo to a volume of 50 ml
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Type
|
ADDITION
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Details
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The concentrate is poured onto ice-water, saturated with potassium carbonate
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Type
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EXTRACTION
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Details
|
extracted twice with benzene
|
Type
|
DRY_WITH_MATERIAL
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Details
|
The organic phases are dried over magnesium sulphate
|
Type
|
CUSTOM
|
Details
|
the solvent is then evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
The oily residue is chromatographed through a column of basic silica gel with benzene to which 0.5% of methanol
|
Type
|
ADDITION
|
Details
|
is added
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(C(=O)N)C=CC(=N1)Cl
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |